molecular formula C9H9Cl2F3N4 B12388688 AC-099 hydrochloride

AC-099 hydrochloride

Cat. No.: B12388688
M. Wt: 301.09 g/mol
InChI Key: OMYOUCJVJYJITH-CQCNNJTASA-N
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Description

AC-099 hydrochloride is a non-peptide small molecule that acts as a selective full agonist at the neuropeptide FF2 receptor (NPFF2R) and a partial agonist at the neuropeptide FF1 receptor (NPFF1R), with EC50 values of 1189 nM and 2370 nM, respectively . It demonstrates efficacy in reversing opioid-induced hyperalgesia and alleviating pain hypersensitivity in rodent models, such as spinal nerve ligation (SNL)-induced hypersensitivity at a dose of 30 mg/kg (intraperitoneal administration) .

Properties

Molecular Formula

C9H9Cl2F3N4

Molecular Weight

301.09 g/mol

IUPAC Name

2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C9H8ClF3N4.ClH/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13;/h1-4H,(H4,14,15,17);1H/b16-4+;

InChI Key

OMYOUCJVJYJITH-CQCNNJTASA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/N=C(N)N)C(F)(F)F)Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1C=NN=C(N)N)C(F)(F)F)Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of AC-099 (hydrochloride) involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk .

Chemical Reactions Analysis

Hydrochloride Salt Formation

The hydrochloride form is synthesized via protonation of the free base guanidine moiety using hydrochloric acid:

text
AC-099 (free base) + HCl → AC-099 (hydrochloride)

This reaction occurs under standard acid-base conditions, typically in polar solvents like water or ethanol.

Hydrolysis of the Imine Bond

The Schiff base (imine) group in AC-099 is susceptible to hydrolysis under acidic or aqueous conditions, regenerating the aldehyde and amine precursors:

text
R–N=CH–Ar + H2O → R–NH2 + O=CH–Ar

Conditions :

  • Acidic media (e.g., HCl, H2SO4)

  • Elevated temperatures (>50°C).

Nucleophilic Substitution Reactions

The 4-chloro-3-(trifluoromethyl)phenyl group may undergo nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Type Nucleophile Conditions Product
Chlorine displacement-OH, -NH2High-temperature aqueous baseHydroxy- or amino-substituted analog
Trifluoromethyl stabilityN/AResistant to most nucleophilesNo reaction (CF3 group inert)

This reactivity is inferred from analogous chlorinated aryl systems .

Oxidation of the Guanidine Group

The guanidine moiety can undergo oxidation to form urea derivatives in the presence of strong oxidizers:

text
R–N=C(NH2)2 → R–N=C(O)NH2 + NH3

Oxidants :

  • Hydrogen peroxide (H2O2)

  • Chromium-based reagents (e.g., K2Cr2O7) .

Reduction of the Imine Bond

The Schiff base can be reduced to a secondary amine using borohydrides or catalytic hydrogenation:

text
R–N=CH–Ar + H2 → R–NH–CH2–Ar

Conditions :

  • Sodium borohydride (NaBH4) in methanol

  • H2 gas with Pd/C catalyst.

Guanidine Protonation/Deprotonation

The guanidine group (pKa ≈ 12–13) undergoes pH-dependent equilibria:

text
R–N=C(NH2)2 + H+ ⇌ R–N=C(NH2)(NH3+)

Implications :

  • High solubility in acidic aqueous solutions (≥2.5 mg/mL) .

  • Stabilizes the hydrochloride salt form in physiological conditions.

Aromatic Ring Reactivity

The electron-withdrawing trifluoromethyl (-CF3) and chloro (-Cl) groups deactivate the aromatic ring, limiting electrophilic substitution. Major reaction pathways include:

Reaction Reagents Position Product
NitrationHNO3/H2SO4MetaNitro-substituted derivative
SulfonationSO3/H2SO4MetaSulfonic acid derivative

The meta-directing effects of -Cl and -CF3 are consistent with Hammett substituent constants (σCl = +0.23, σCF3 = +0.54).

Synthetic Pathway Insights

Key steps in the industrial synthesis of AC-099 (hydrochloride) include:

  • Schiff Base Formation :
    Condensation of 4-chloro-3-(trifluoromethyl)benzaldehyde with aminoguanidine in ethanol under reflux.

  • Salt Formation :
    Treatment with HCl in isopropanol to precipitate the hydrochloride .

Optimized Conditions :

  • Temperature: 45–70°C

  • Solvent: Isopropanol/ethyl acetate mixtures

  • Yield: >80% after crystallization .

Thermal Degradation

At temperatures >150°C, AC-099 decomposes via:

  • Cleavage of the imine bond

  • Release of HCl gas.

Photodegradation

Exposure to UV light induces radical formation at the chloro-trifluoromethyl aryl group, leading to:

  • Dechlorination

  • Formation of phenolic byproducts.

Scientific Research Applications

AC-099 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of AC-099 (hydrochloride) involves its binding to the neuropeptide FF2 receptor (NPFF2R) as a full agonist and to the neuropeptide FF1 receptor (NPFF1R) as a partial agonist. This binding leads to the activation of specific molecular pathways that reverse opioid-induced nociceptive sensitization. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of pain signaling pathways .

Comparison with Similar Compounds

Key Research Findings

  • In Vivo Advantage: Unlike non-selective NPFF1 agonists (which increase sensitivity to stimuli), AC-099 reduces hypersensitivity, supporting its role in opioid adjunct therapy .

Biological Activity

AC-099 (hydrochloride) is a compound that has garnered attention in the field of neuroscience due to its selective agonist activity on neuropeptide receptors. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of AC-099 (Hydrochloride)

AC-099 is characterized as a selective full agonist of the neuropeptide FF2 receptor (NPFF2R) and a partial agonist of the neuropeptide FF1 receptor (NPFF1R). Its unique receptor profile positions it as a significant compound for research into pain modulation and neurological processes, particularly in reversing opioid-induced nociceptive sensitization.

The mechanism through which AC-099 operates involves binding to NPFF2R and NPFF1R, leading to the activation of specific signaling pathways that modulate pain perception. This binding results in:

  • Activation of neurotransmitter release : Enhances the release of neurotransmitters involved in pain signaling.
  • Regulation of pain pathways : Modulates the pathways that are typically altered during opioid use, potentially reducing opioid side effects.

Research Applications

AC-099 has been employed in various research contexts, including:

  • Neurological Studies : Investigating the role of neuropeptides in pain and sensory processes.
  • Pharmacological Development : Exploring its potential as a therapeutic agent for pain management without the addictive properties associated with opioids.

Comparative Analysis with Similar Compounds

To understand AC-099's unique properties, it can be compared to other compounds with similar receptor interactions:

CompoundReceptor ActivityApplication Area
AC-099Full agonist (NPFF2R), Partial agonist (NPFF1R)Pain modulation
DF-1012Structural analogAsthma and cough studies
GW438014ASelective antagonist (NPY-Y5)Obesity and metabolic disorders
SF-22Neuropeptide Y receptor antagonistAnti-inflammatory applications

This table highlights AC-099's distinct mechanism compared to other compounds targeting different receptors or exhibiting antagonistic properties.

Study 1: Opioid-Induced Nociceptive Sensitization

A notable study investigated the effects of AC-099 on reversing opioid-induced nociceptive sensitization in animal models. The findings indicated that administration of AC-099 significantly reduced hyperalgesia associated with opioid use, suggesting its potential as an adjunct therapy for pain management.

Study 2: Neuropeptide Interaction

Another study focused on the interaction between AC-099 and neuropeptide systems. The results demonstrated that AC-099 modulates neuropeptide signaling pathways, enhancing analgesic effects while minimizing side effects typically associated with opioids. This dual action underscores its therapeutic promise in treating chronic pain conditions.

Q & A

Q. What is the pharmacological profile of AC-099 hydrochloride, and how does its receptor selectivity impact experimental design?

this compound acts as a selective full agonist for neuropeptide FF2 receptor (NPFF2R; EC₅₀ = 1189 nM) and a partial agonist for NPFF1R (EC₅₀ = 2370 nM) . This dual activity necessitates careful selection of receptor-specific controls in experiments. For example:

  • Use NPFF2R/NPFF1R knockout models to isolate receptor-specific effects.
  • Include reference agonists/antagonists (e.g., non-selective NPFF1 agonists, which increase sensitivity to stimuli ) to validate target engagement.

Q. What in vivo models are most relevant for studying this compound’s anti-hyperalgesic effects?

The compound reverses opioid-induced hyperalgesia in rat models of spinal nerve ligation (SNL). Key methodological considerations include:

  • Dose : 30 mg/kg intraperitoneal injection (single administration) .
  • Outcome measures : Mechanical allodynia thresholds (e.g., von Frey filaments) and thermal hyperalgesia assays.
  • Controls : Sham-operated rats and opioid-only treatment groups to isolate AC-099’s effects .

Advanced Research Questions

Q. How should researchers address discrepancies in reported EC₅₀ values and molecular data for this compound?

Discrepancies exist in molecular weight (264.63 vs. 301.1 ) and CAS numbers (849459-88-7 vs. 849335-07-5 ). To resolve these:

  • Analytical validation : Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm batch-specific purity and structure.
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO-K1), incubation times, and buffer compositions to minimize variability in EC₅₀ measurements .

Q. What experimental design principles apply when studying AC-099’s interaction with opioid pathways?

  • Dosing schedules : Pre-treatment vs. co-administration with opioids (e.g., morphine) to assess prophylactic vs. therapeutic efficacy .
  • Pharmacokinetic overlap : Monitor opioid and AC-099 plasma levels to avoid confounding half-life effects.
  • Behavioral endpoints : Use blinded scoring for nociceptive assays to reduce bias .

Q. How can in vitro-to-in vivo translation be optimized for this compound?

  • Dose conversion : Use body surface area (BSA) scaling with Km coefficients (e.g., rat Km = 6; mouse Km = 3) to extrapolate human-equivalent doses .
  • Solubility considerations : Prepare stock solutions in DMSO at ≤10 mM to avoid solvent toxicity in cell-based assays .

Q. What strategies are recommended for analyzing AC-099’s pharmacokinetics (PK) and metabolism?

  • Bioavailability studies : Compare intraperitoneal vs. intravenous administration in rodents to calculate absolute bioavailability.
  • Metabolite profiling : Use high-performance liquid chromatography (HPLC) coupled with MS to identify major metabolites in plasma and cerebrospinal fluid .

Q. How can researchers validate target engagement in complex systems (e.g., neuroinflammation models)?

  • Biomarkers : Measure NPFF2R downstream signaling markers (e.g., cAMP inhibition) in tissue homogenates .
  • Receptor occupancy assays : Use radiolabeled AC-099 (e.g., tritiated) to quantify binding in spinal cord sections .

Q. What methodological steps mitigate confounding factors in chronic pain studies involving AC-099?

  • Tolerance assessments : Administer AC-099 for 7–14 days to evaluate sustained efficacy vs. tachyphylaxis.
  • Sex-specific responses : Include both male and female cohorts, as NPFF receptor expression may vary hormonally .

Q. How should researchers design studies combining AC-099 with other neuromodulators?

  • Synergy testing : Use isobolographic analysis to determine additive/synergistic effects with gabapentin or NSAIDs.
  • Dose matrices : Test multiple combinations (e.g., 3x3 factorial designs) to identify optimal ratios .

Q. What analytical approaches resolve contradictions in molecular data across sources?

  • Cross-referencing : Validate structural data against peer-reviewed syntheses (e.g., NMR shifts in Journal of Medicinal Chemistry).
  • Batch documentation : Request certificates of analysis (CoA) from suppliers to confirm purity and storage history .

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